molecular formula C13H10F2N2O2 B8305923 N-(3,5-Difluorobenzyl)-2-nitroaniline

N-(3,5-Difluorobenzyl)-2-nitroaniline

Cat. No. B8305923
M. Wt: 264.23 g/mol
InChI Key: BKMRQGAQVCOMNP-UHFFFAOYSA-N
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Patent
US04728741

Procedure details

Reaction of 2-fluoronitrobenzene (3 g, 21 mmole), 3,5-difluorobenzylamine, (3 g, 21 mmole) and triethylamine (2.6 g, 26.2 mmole) substantially as described in 1C above produced 5.6 g (100%) of title compound as orange crystals: mp 104°-105°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([F:20])[CH:19]=1)[CH2:15][NH2:16].C(N(CC)CC)C>>[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([F:20])[CH:19]=1)[CH2:15][NH:16][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(CN)C=C(C1)F
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CNC2=C(C=CC=C2)[N+](=O)[O-])C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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